2-(4-Acetylphenyl)-4-fluorobenzoic acid
Description
2-(4-Acetylphenyl)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative with an acetylphenyl substituent at the 2-position of the aromatic ring. This compound combines the electron-withdrawing effects of the fluorine atom and the acetyl group, which influence its acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-(4-acetylphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)14-8-12(16)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKGVURZTYEUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689770 | |
| Record name | 4'-Acetyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-87-8 | |
| Record name | 4'-Acetyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-4-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally benign organoboron reagents is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid.
Reduction: 2-(4-Hydroxyphenyl)-4-fluorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetylphenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
Compound 1 : 3-(4-Acetylphenyl)-4-fluorobenzoic acid (CAS 1261906-36-8, C₁₅H₁₁FO₃)
- Key Difference : The acetylphenyl group is at the 3-position instead of the 2-position.
- Impact : Positional isomerism alters dipole moments and crystal packing. The 2-substituted acetyl group in the target compound may create steric hindrance near the carboxylic acid group, affecting hydrogen bonding and solubility.
Compound 2 : 3-(4-Ethylphenyl)-4-fluorobenzoic acid (CAS 1261901-66-9, C₁₅H₁₃FO₂)
- Key Difference : Ethyl substituent replaces the acetyl group.
- Impact : The electron-donating ethyl group reduces acidity compared to the electron-withdrawing acetyl group. This may lower reactivity in esterification or amidation reactions.
Functional Group Variations
Compound 3: 2-Acetamido-4-fluorobenzoic acid (CAS 394-27-4, C₉H₈FNO₃)
- Key Difference : Acetamido (-NHCOCH₃) replaces the acetylphenyl group.
- This contrasts with the acetyl group’s ketone functionality, which lacks H-bond donors.
Compound 4: 2-{[(4-Fluorophenyl)amino]carbonyl}benzoic acid (CAS 19336-77-7, C₁₄H₁₀FNO₃)
- Key Difference : Carbamoyl (-NHCO-) linkage introduces urea-like hydrogen bonding.
- Impact : Enhanced intermolecular interactions may stabilize crystal structures, as seen in its dimer formation via O–H⋯O bonds.
Compound 5 : 4-Fluorobenzoic acid (C₇H₅FO₂)
- Key Difference : Lacks the acetylphenyl substituent.
- Impact: Simpler structure reduces molecular weight and hydrophobicity.
Physicochemical Properties
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